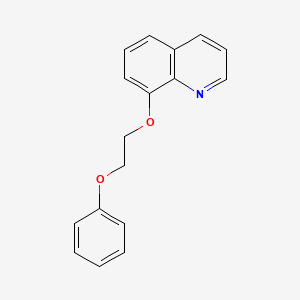![molecular formula C23H24O4 B3937328 1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene](/img/structure/B3937328.png)
1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene
Übersicht
Beschreibung
1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene, commonly known as OPG-1610, is a chemical compound with potential applications in scientific research. It belongs to the class of selective estrogen receptor modulators (SERMs) and is being studied for its potential use in the treatment of breast cancer and other estrogen-related disorders.
Wirkmechanismus
OPG-1610 works by selectively binding to estrogen receptors in the body. It has a higher affinity for the estrogen receptor beta (ERβ) than the estrogen receptor alpha (ERα). This selective binding allows OPG-1610 to have anti-estrogenic effects on breast cancer cells while having minimal effects on other tissues in the body.
Biochemical and Physiological Effects
OPG-1610 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of breast cancer cells in vitro and in vivo. In addition, OPG-1610 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory disorders such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using OPG-1610 in lab experiments is its selective binding to estrogen receptors. This allows researchers to study the effects of estrogen on specific tissues in the body. However, one limitation of using OPG-1610 is its relatively low potency compared to other 1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene such as tamoxifen. This may limit its potential use in clinical settings.
Zukünftige Richtungen
For the study of OPG-1610 include the development of more potent analogs, the study of its neuroprotective effects, and the development of new drug delivery systems.
Wissenschaftliche Forschungsanwendungen
OPG-1610 has been studied for its potential use in the treatment of breast cancer. It has been found to have anti-estrogenic effects on breast cancer cells, which makes it a potential candidate for use in combination with other anti-cancer drugs. In addition, OPG-1610 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O4/c1-24-22-14-5-6-15-23(22)26-17-8-7-16-25-20-12-9-13-21(18-20)27-19-10-3-2-4-11-19/h2-6,9-15,18H,7-8,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSICHROYCJVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-isopropylphenoxy)ethoxy]-2-methoxybenzene](/img/structure/B3937258.png)
![8-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3937259.png)
![3-phenyl-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B3937267.png)
![N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3937270.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937272.png)
![1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one](/img/structure/B3937274.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937286.png)

![1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B3937305.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-oxo-5-[(4-phenoxyphenyl)amino]pentanoate](/img/structure/B3937312.png)

![2-({[2-(dimethylamino)ethyl][(5-methyl-2-thienyl)methyl]amino}methyl)benzoic acid](/img/structure/B3937321.png)
![N~2~-(4-methoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3937336.png)
